molecular formula C10H9BrN2 B117308 3-(4-bromophenyl)-5-methyl-1H-pyrazole CAS No. 145353-53-3

3-(4-bromophenyl)-5-methyl-1H-pyrazole

Cat. No. B117308
M. Wt: 237.1 g/mol
InChI Key: WANDSSMDLLHHCJ-UHFFFAOYSA-N
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Description

The compound "3-(4-bromophenyl)-5-methyl-1H-pyrazole" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms opposite each other. The presence of a bromine atom on the phenyl ring at the 4-position and a methyl group on the pyrazole ring indicates that this compound could exhibit interesting chemical and physical properties, potentially making it a candidate for various applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclization reactions with hydrazine monohydrate and various ketones or aldehydes. For instance, some 3,5-diaryl-1H-pyrazoles were prepared from aryl methyl ketones via Claisen condensation with aromatic esters followed by cyclization with hydrazine monohydrate . Although the exact synthesis of "3-(4-bromophenyl)-5-methyl-1H-pyrazole" is not detailed in the provided papers, similar synthetic routes could be employed, utilizing 4-bromophenyl methyl ketone as a starting material.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using X-ray diffraction analysis. For example, the structure of a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, was determined by X-ray diffraction, revealing details about the bonding features and molecular conformation . These studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which influences its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms in the pyrazole ring and the substituents on the phenyl ring. The bromine atom, in particular, makes the compound a valuable starting material for further functionalization through metalation reactions or transition-metal-catalyzed cross-coupling reactions . The presence of substituents like the methyl group can also influence the reactivity and selectivity of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's dipole moment, solubility, and photophysical properties. The solvatochromic behavior of a related compound was studied, showing variations in extinction coefficients and quantum yield depending on the solvent's polarity . Additionally, the vibrational frequencies and corresponding assignments can be investigated using FT-IR and Raman spectroscopy, providing insights into the compound's stability and intermolecular interactions .

Scientific Research Applications

Biomedical Applications

3-(4-bromophenyl)-5-methyl-1H-pyrazole has been studied for various biomedical applications. For instance, a study explored the synthesis of a compound involving 3-(4-bromophenyl)-5-methyl-1H-pyrazole, which shows potential for the regulation of inflammatory diseases as indicated by docking studies (Ryzhkova et al., 2020).

Antiproliferative Agents

The compound has been a focus in the synthesis of novel antiproliferative agents. A study reported the synthesis of 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, including a variant of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, showing cytotoxic effects against breast cancer and leukemic cells (Ananda et al., 2017).

Antimicrobial Properties

Compounds synthesized using 3-(4-bromophenyl)-5-methyl-1H-pyrazole have demonstrated interesting antimicrobial properties, particularly against pathogenic yeast and moulds, suggesting their potential as therapeutic agents in antifungal treatments (Farag et al., 2008).

Nonlinear Optical Studies

Studies have also focused on the nonlinear optical properties of derivatives of 3-(4-bromophenyl)-5-methyl-1H-pyrazole. A derivative was found to exhibit considerable nonlinear optical properties, indicating potential applications in materials science (Tamer et al., 2016).

Fluorescence Studies

The fluorescence properties of pyrazoline derivatives, including those involving 3-(4-bromophenyl)-5-methyl-1H-pyrazole, have been investigated. These studies can contribute to the development of fluorescent materials and sensors (Ibrahim et al., 2016).

Crystallography and Structural Studies

Various studies have been conducted on the crystal structure and molecular properties of derivatives of 3-(4-bromophenyl)-5-methyl-1H-pyrazole. These studies are crucial in understanding the chemical and physical properties of these compounds, which can be applied in the field of material sciences and drug design (Loh et al., 2013).

properties

IUPAC Name

3-(4-bromophenyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANDSSMDLLHHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363366
Record name 3-(4-bromophenyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822029
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-bromophenyl)-5-methyl-1H-pyrazole

CAS RN

948293-34-3, 145353-53-3
Record name 5-(4-Bromophenyl)-3-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948293-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-bromophenyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(4-BROMOPHENYL)-5-METHYL-1H-PYRAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
D Kočović, S Mugoša, S Shova, ZD Tomić… - … New Crystal Structures, 2023 - degruyter.com
C 10 H 9 BrN 2 , orthorhombic, P2 1 2 1 2 1 (no. 19), a = 5.9070(3) Å, b = 9.2731(7) Å, c = 17.5641(14) Å, V = 962.09(12) Å 3 , Z = 4, R gt (F) = 0.0504, wR ref (F 2 ) = 0.0947, T = 293(2) K…
Number of citations: 3 www.degruyter.com
K Fujisawa, K Ageishi, S Harakuni… - … für Kristallographie-New …, 2023 - degruyter.com
C 18 H 20 N 6 ·2(CH 3 OH), triclinic, P 1 ‾ $P\overline{1}$ (no. 2), a = 5.0063(2) Å, b = 8.5627(5) Å, c = 12.8216(6) Å, α = 77.898(4), β = 89.301(4), γ = 76.601(4), V = 522.40(5) Å 3 , Z = 1…
Number of citations: 2 www.degruyter.com
H Yao, Q Guo, M Wang, R Wang, Z Xu - Bioorganic & Medicinal Chemistry, 2021 - Elsevier
Based on a new pyrazole sulfonate synthetic method, a novel class of molecules with a basic structure of pyrazole N-aryl sulfonate have been designed and synthesized. The interest in …
Number of citations: 12 www.sciencedirect.com
K Fujisawa, K Ageishi, ERT Tiekink - Zeitschrift für Kristallographie …, 2023 - degruyter.com
Crystal structure of [N(E),N′(E)]-N,N′-(1,4-phenylenedimethylidyne)bis-3,5-bis(propan-2-yl)-1H-pyrazol-4-amine, C26H36N6 Skip to content Should you have institutional access? …
Number of citations: 2 www.degruyter.com
B Yang, Y Wang, H Cui - Zeitschrift für Kristallographie-New Crystal …, 2023 - degruyter.com
C 50 H 32 Cl 6 F 4 N 4 O 4 , triclinic, P 1 ‾ $P\overline{1}$ (no. 2), a = 6.6447(6) Å, b = 12.5839(11) Å, c = 14.3335(11) Å, α = 85.845(7), β = 85.679(7), γ = 85.679(7), V = 1188.89(18) Å 3 …
Number of citations: 2 www.degruyter.com
Z Xiao, Y Wang, H Cui - Zeitschrift für Kristallographie-New Crystal …, 2023 - degruyter.com
C 49 H 36 N 4 O 4 Cl 2 , triclinic, P 1 ‾ $P\overline{1}$ (no. 2), a = 6.3858(2) Å, b = 12.6484(4) Å, c = 12.7115(5) Å, α = 95.986(3), β = 102.790(3), γ = 95.563(3), V = 988.12(6) Å 3 , Z = 1, …
Number of citations: 3 www.degruyter.com
LH Al-Wahaibi, MSM Abdelbaky… - … New Crystal Structures, 2023 - degruyter.com
C 18 H 21 FN 2 O, triclinic, P 1 ‾ $P\overline{1}$ (no. 2), a = 10.6377(5) Å, b = 14.4869(7) Å, c = 21.0557(13) Å, α = 98.583(5), β = 91.979(4), γ = 90.101(4), V = 3206.5(3) Å 3 , Z = 8, R gt …
Number of citations: 1 www.degruyter.com
HF Han, HY Li, S Wang, XH Wei - Zeitschrift für Kristallographie-New …, 2023 - degruyter.com
Crystal structure of bis{[(cyclohexylimino)(phenylimino)-l5-(methyl)diethylazane-κ2N:N′]-(ethyl)-zinc(II)]}, C38H62N6Zn2 Skip to content Should you have institutional access? Here's …
Number of citations: 3 www.degruyter.com
ZG Zhong, J Li, YQ Feng - Zeitschrift für Kristallographie-New Crystal …, 2023 - degruyter.com
Crystal structure of bis(μ2-azido-κ2N:N)-tetrakis(azido-κ1N)-tetrakis(1,10-phenanthroline-κ2N,N′)dibismuth(III), C48H32N26Bi2 Skip to content Should you have institutional access? …
Number of citations: 2 www.degruyter.com
W Li, J Zhang - Zeitschrift für Kristallographie-New Crystal Structures, 2023 - degruyter.com
C 28 H 20 Cd 3 N 2 O 16 , triclinic, P 1 ‾ $P\overline{1}$ (no. 2), a = 7.3205(3) Å, b = 9.9488(5) Å, c = 10.0326(5) Å, α = 104.473(4), β = 91.566(4), γ = 90.191(4), V = 707.19(6) Å 3 , Z = 1, …
Number of citations: 2 www.degruyter.com

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